molecular formula C16H11BrFN3OS B3000905 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 476463-54-4

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B3000905
CAS RN: 476463-54-4
M. Wt: 392.25
InChI Key: VDDYLLXNCKQWOV-UHFFFAOYSA-N
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Description

The compound "N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide" is a derivative of the thiadiazole class, which is known for its potential biological activities, particularly in cancer research. Thiadiazole derivatives have been extensively studied due to their promising anticancer properties against various cancer cell lines, including those resistant to other treatments .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves amidation reactions, as seen in the creation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which are synthesized using EDC and HOBt in acetonitrile solvent at room temperature . Similar synthetic strategies could be applied to the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly affect the compound's biological activity. For instance, the presence of halogen substituents, such as bromine and fluorine, can influence the molecular interactions and stability of the compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and its substituents. The presence of amino groups can lead to the formation of hydrogen bonds, which are crucial for the biological activity of these compounds. These interactions can be analyzed using quantum theory of atoms-in-molecules (QTAIM) and can contribute to the formation of supramolecular constructs in crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by the nature of the substituents on the thiadiazole ring. Spectroscopic methods like 1H NMR, IR, and MS are commonly used to characterize these compounds . The presence of halogen atoms can also affect the crystal packing and intermolecular interactions, as seen in the structures of N-substituted thiadiazole derivatives .

Scientific Research Applications

Anticancer Screening

The compound has been evaluated for its potential anticancer activities. A study by Abu-Melha (2021) found that derivatives of similar compounds showed significant cytotoxic results against breast cancer cell lines. This suggests a promising avenue for further research in cancer treatment.

Structural Analysis

Research by Boechat et al. (2011) focused on the structural properties of similar compounds, revealing important insights into their molecular arrangement and intermolecular interactions. This knowledge is crucial for understanding how these compounds function at a molecular level.

Quantum Theory Analysis

A study by El-Emam et al. (2020) applied the quantum theory of atoms-in-molecules to analyze the nature of noncovalent interactions in related compounds. This approach provides a deeper understanding of the molecular dynamics and potential functionalities of these substances.

Antimicrobial Activity

Research by Badiger et al. (2013) investigated the antimicrobial activity of similar compounds. Their findings could contribute to the development of new antimicrobial agents, addressing a range of bacterial and fungal infections.

Anticancer Agent Synthesis

The synthesis and evaluation of thiadiazole derivatives, including compounds closely related to the one , have been explored for their potential as anticancer agents. A study by Ekrek et al. (2022) highlighted the promising results in inducing apoptosis in cancer cells.

Anti-HIV Drug Potential

The local molecular properties of acetamide derivatives, similar to the compound , have been studied for their potential as anti-HIV drugs. Oftadeh et al. (2013) conducted density functional theory studies, revealing the potential efficacy of these compounds against HIV.

Antiviral and Antibacterial Activities

Research into benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to the compound , has shown significant antiviral and antibacterial activities. A study by Tang et al. (2019) found that these compounds are effective against tobacco mosaic virus and certain bacterial strains.

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYLLXNCKQWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

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